molecular formula C17H21N3O B2876292 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one CAS No. 942810-98-2

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one

Cat. No.: B2876292
CAS No.: 942810-98-2
M. Wt: 283.375
InChI Key: AAEWZXVEEUBBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolidinone structure with a cyclohexyl substituent. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions to form the benzimidazole core. This is followed by the cyclization with a suitable reagent to introduce the pyrrolidinone moiety . The reaction conditions often require refluxing in a solvent such as ethanol or acetic acid, with catalysts like polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is unique due to its combination of the benzimidazole ring with a cyclohexylpyrrolidinone structure. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWZXVEEUBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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